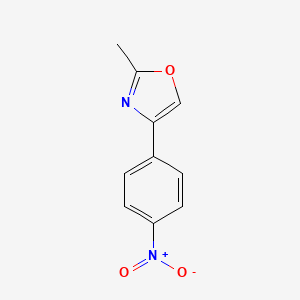

2-Methyl-4-(4-nitrophenyl)oxazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKPWXYZFABNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 4 4 Nitrophenyl Oxazole and Analogues

Strategic Approaches for Oxazole (B20620) Ring Formation with Nitrophenyl Moieties

The construction of the 2,4-disubstituted oxazole ring system, particularly with an aryl group at the 4-position, can be achieved through several strategic approaches. These methods primarily involve the formation of key C-N and C-O bonds to assemble the heterocyclic core.

Van Leusen Oxazole Synthesis and its Adaptations for Substituted Systems

The Van Leusen oxazole synthesis is a powerful method for forming the oxazole ring, typically yielding 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.orgwikipedia.org The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and elimination of the tosyl group lead to the formation of the oxazole ring. wikipedia.org

While the classical Van Leusen reaction yields 5-substituted oxazoles, modifications have been developed to access other substitution patterns. For the synthesis of 2,4-disubstituted oxazoles like 2-methyl-4-(4-nitrophenyl)oxazole, a direct Van Leusen approach is not standard. However, adaptations and one-pot variations have been explored for the synthesis of polysubstituted oxazoles. nih.govmdpi.com One such adaptation involves a one-pot reaction using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid, which has been shown to be effective for producing 4,5-disubstituted oxazoles. mdpi.com Aromatic aldehydes bearing electron-withdrawing groups, such as a nitro group, have demonstrated higher reactivity in these systems. mdpi.com

A plausible, though non-traditional, Van Leusen-based approach to this compound might involve a multi-step sequence or a convergent strategy where fragments are coupled, followed by the oxazole ring formation.

Metal-Catalyzed Cyclization and Cross-Coupling Approaches (e.g., Palladium, Copper, Nickel Catalysis)

Transition metal catalysis offers a versatile toolkit for the synthesis of substituted oxazoles, including those bearing a nitrophenyl group. These methods can involve the formation of the oxazole ring itself or the coupling of a pre-formed oxazole with the nitrophenyl moiety.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to form C-C bonds. rsc.org In the context of this compound synthesis, a palladium-catalyzed Suzuki or Stille coupling could be employed to couple a 4-halo-2-methyloxazole with a 4-nitrophenylboronic acid (or its equivalent). Furthermore, palladium-catalyzed oxidative cyclization of enolates with amides has been developed for the regioselective synthesis of trisubstituted oxazoles. rsc.orgnih.gov This cascade process involves the formation of C-N and C-O bonds, with water serving as the oxygen source. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions are also prominent in oxazole synthesis. An efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles has been reported involving the intramolecular copper-catalyzed cyclization of functionalized β-(methylthio)enamides. researchgate.net This highlights the potential for copper catalysis in the final ring-closing step. Direct arylation of oxazoles at the 2-position with aryl bromides can be achieved using a copper-based catalytic system. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective alternative to palladium for cross-coupling reactions. acs.orgnih.govnih.govrsc.org Nickel-catalyzed cross-coupling of organozinc reagents with 2-thio-substituted oxazoles provides a route to 2-substituted oxazoles. nih.gov This methodology could be adapted to introduce the methyl group at the 2-position.

Table 1: Overview of Metal-Catalyzed Reactions for Substituted Oxazole Synthesis

| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Oxidative Cyclization | Enolates, Amides | Trisubstituted Oxazoles | rsc.orgnih.gov |

| Copper | Intramolecular Cyclization | β-(methylthio)enamides | 2,4,5-Substituted Oxazoles | researchgate.net |

| Nickel | Cross-Coupling | 2-Thio-oxazoles, Organozinc reagents | 2-Substituted Oxazoles | nih.gov |

Cyclodehydration and Condensation Reactions in Oxazole Assembly

A classic and direct method for the synthesis of 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones. ijpsonline.com For the synthesis of this compound, the precursor would be N-(1-(4-nitrophenyl)-2-oxopropyl)acetamide. This intermediate can be prepared by the Dakin-West reaction of 4-nitrophenylalanine with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270), or by the acylation of α-amino-4-nitroacetophenone. The subsequent cyclodehydration of the 2-acylamino-ketone is typically effected by strong dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride.

Another relevant condensation reaction is the Fischer oxazole synthesis, which produces 2,5-disubstituted oxazoles from the reaction of cyanohydrins with aldehydes. ijpsonline.com While not directly applicable for a 2,4-disubstituted pattern, it demonstrates the principle of building the oxazole core through condensation.

Regioselective and Stereoselective Synthesis of Substituted Oxazole Scaffolds

Regioselectivity: The choice of synthetic method is crucial for achieving the desired regiochemistry in substituted oxazoles. For instance, the Robinson-Gabriel synthesis unequivocally leads to 2,4-disubstituted oxazoles from the corresponding 2-acylamino-ketones. In contrast, the standard Van Leusen synthesis produces 5-substituted oxazoles. organic-chemistry.orgwikipedia.org Metal-catalyzed reactions can also be highly regioselective. For example, gold-catalyzed intermolecular [3+2] cycloaddition of N-acyl nitrene equivalents with ynamides provides a highly chemoselective and regioselective route to 2,4,5-trisubstituted oxazoles. rsc.org Palladium-catalyzed oxidative cyclization has also been shown to be regioselective in producing trisubstituted oxazoles. rsc.orgnih.gov

Stereoselectivity: The synthesis of chiral, non-racemic oxazoles is an area of significant interest, though achieving high stereoselectivity can be challenging. For a compound like this compound, which is achiral, stereoselectivity is not a direct concern. However, in the synthesis of analogues with stereocenters, the choice of chiral starting materials or chiral catalysts becomes critical. For instance, the use of chiral amino acids as precursors in methods like the Robinson-Gabriel synthesis can lead to chiral oxazoles, although racemization can occur under the harsh reaction conditions often employed. Asymmetric metal catalysis, using chiral ligands, is a powerful strategy for enantioselective synthesis in many heterocyclic systems, and these principles can be extended to oxazole synthesis.

Application of Green Chemistry Principles in Oxazole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In oxazole synthesis, this often involves the use of alternative energy sources, safer solvents, and catalytic methods to improve efficiency and reduce waste. ijpsonline.com

Microwave-Assisted Synthesis of Oxazole Derivatives

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. ijpsonline.comnih.govacs.org The Van Leusen oxazole synthesis is particularly amenable to microwave assistance. nih.govmdpi.com For example, the reaction of aldehydes with TosMIC can be carried out under microwave irradiation in the presence of a base like potassium phosphate (B84403) in a solvent such as isopropanol, affording 5-substituted oxazoles in high yields and short reaction times. nih.govacs.org A microwave-assisted one-pot synthesis of 4,5-disubstituted oxazoles in ionic liquids has also been reported, showcasing a green and efficient approach. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Van Leusen Synthesis

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | Refluxing Methanol, K2CO3 | Several hours | Moderate to Good | nih.gov |

| Microwave-Assisted | Isopropanol, K3PO4, 65 °C | 8 minutes | High (e.g., 96% for 5-phenyloxazole) | nih.govacs.org |

| Microwave-Assisted in Ionic Liquid | [bmim]Br, K2CO3, Room Temp. | Not specified | High | mdpi.com |

Ultrasound-Assisted Synthesis of Oxazole Derivatives

Ultrasound-assisted synthesis has emerged as a powerful and environmentally benign technique for the formation of oxazole derivatives, offering significant advantages over conventional thermal methods. This sonochemical approach has been shown to dramatically reduce reaction times, improve yields, and often leads to products with enhanced material properties.

A notable example is the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine, an analogue of this compound. In a comparative study, the ultrasound-assisted method, conducted in a deep eutectic solvent, afforded a remarkable 90% yield in just 8 minutes. researchgate.netresearchgate.netnih.gov In contrast, the conventional thermal method required 3.5 hours to achieve a lower yield of 69%. researchgate.netresearchgate.netnih.gov This highlights the profound rate enhancement and efficiency of sonochemistry.

The benefits of ultrasound irradiation extend beyond just speed and yield. The resulting product from the ultrasound method exhibited significantly improved crystallinity (21.12%) compared to the thermally synthesized product (8.33%). researchgate.netnih.gov Furthermore, the sonochemical approach proved to be more energy-efficient, saving over 70% of the energy consumed by the conventional method. nih.gov

The advantages of ultrasound-assisted synthesis are not limited to this specific analogue. Researchers have successfully applied this methodology for the synthesis of various oxazole and isoxazoline (B3343090) derivatives, consistently observing benefits such as shorter reaction times, higher yields, and simpler work-up procedures. researchgate.netnih.govresearchgate.netnih.gov The use of ultrasound promotes the efficient formation of these heterocyclic compounds, often under milder conditions and with reduced solvent volumes, aligning with the principles of green chemistry. nih.gov

| Feature | Ultrasound-Assisted Method | Thermal Method |

| Reaction Time | 8 minutes | 3.5 hours |

| Yield | 90% | 69% |

| Crystallinity | 21.12% | 8.33% |

| Energy Consumption | >70% less | Higher |

| Data sourced from references researchgate.netresearchgate.netnih.gov |

Catalyst-Free and Solvent-Free Methodologies for Oxazole Formation

In the pursuit of greener and more efficient synthetic routes, catalyst-free and solvent-free methodologies for oxazole formation have gained significant attention. These approaches aim to minimize the use of hazardous reagents and solvents, reduce waste, and simplify purification processes.

Several strategies have been developed to achieve oxazole synthesis without the need for a catalyst. One such method involves the tandem rearrangement/aziridination/ring-expansion reaction of sulfilimines and diazo compounds, which proceeds in the absence of any catalyst or additive to produce oxazol-2(3H)-ones. rsc.org Another approach describes the [3 + 2] cyclization of vinyl azides with amidines under catalyst-free conditions to yield 2,4-disubstituted imidazoles, a related class of azole heterocycles. acs.org

Solvent-free synthesis, often facilitated by microwave irradiation or the use of solid supports, offers another avenue for environmentally friendly oxazole preparation. For instance, the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles has been achieved using nano-titania as a solid support and recyclable catalyst under solvent-free conditions. ias.ac.in This method not only provides excellent yields but also allows for easy separation and reuse of the catalyst. ias.ac.in Similarly, microwave irradiation has been employed to promote the rapid O,N-acylation-cyclodehydration cascade reaction of oximes and acid chlorides in the synthesis of 2,4,5-trisubstituted oxazole derivatives without the use of a solvent. nih.gov

| Reaction Type | Starting Materials | Conditions | Product |

| Tandem Rearrangement/Aziridination/Ring-Expansion | Sulfilimines and diazo compounds | Catalyst-free, additive-free | Oxazol-2(3H)-ones |

| [3+2] Cyclization | Vinyl azides and amidines | Catalyst-free | 2,4-Disubstituted imidazoles |

| Solid-Support Synthesis | 3,5-dimethyl-4-nitroisoxazole and aldehydes | Nano-titania, solvent-free | 3-Methyl-4-nitro-5-styrylisoxazoles |

| Microwave-Assisted Synthesis | Oximes and acid chlorides | Microwave irradiation, solvent-free | 2,4,5-Trisubstituted oxazoles |

| Data sourced from references rsc.orgacs.orgias.ac.innih.gov |

Precursor Chemistry and Multi-Step Synthetic Sequences for Substituted Nitrophenyl Oxazoles

The synthesis of substituted nitrophenyl oxazoles, including this compound, often involves multi-step sequences that rely on the careful preparation of key precursors. The strategic introduction of the nitro group and the construction of the oxazole ring are central to these synthetic routes.

A common precursor for the synthesis of 4-substituted oxazoles is a phenacyl bromide derivative. For instance, the synthesis of 4-(4-nitrophenyl)oxazol-2-amine utilizes a derivative of phenacyl bromide which is then reacted with urea. researchgate.net The specific precursor for this compound would likely involve a similar strategy, starting with an appropriately substituted α-haloketone.

Another versatile precursor in oxazole synthesis is tosylmethyl isocyanide (TosMIC). The van Leusen oxazole synthesis, a well-established method, reacts TosMIC with an aldehyde to form the oxazole ring. ijpsonline.commdpi.comijpsonline.comnih.gov To synthesize a 4-(4-nitrophenyl) substituted oxazole via this route, one would likely start with a precursor that already contains the nitrophenyl group, which is then elaborated to the final product.

Multi-step synthetic sequences are often necessary to assemble the desired substitution pattern on the nitrophenyl oxazole core. These sequences can involve a variety of reactions, including:

Aromatic nucleophilic substitution: This can be used to introduce the nitro group onto a phenyl ring precursor. For example, the synthesis of 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, a related nitro-substituted azole, involves the reaction of 4(5)-nitro-2-methylimidazole with 4-fluoronitrobenzene. researchgate.net

Cyclization reactions: The formation of the oxazole ring is a key step. This can be achieved through various methods, such as the reaction of α-haloketones with amides (Bredereck reaction), or the cycloisomerization of propargylic amides. ijpsonline.com

Functional group interconversions: These reactions are used to modify substituents on the oxazole or nitrophenyl ring. For example, a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) were synthesized from 3-nitrobenzoic acid through a multi-step process involving esterification, hydrazide formation, and subsequent reaction with electrophiles. researchgate.net

The development of flow processes for multi-step synthesis represents a modern approach to constructing complex molecules like substituted oxazoles. rsc.org These continuous flow systems can integrate several synthetic steps, including reactions with immobilized reagents and catalysts, into a single, streamlined sequence. rsc.org

| Precursor/Reaction Type | Description | Example Application |

| Phenacyl Bromide Derivatives | α-Haloketones used as electrophiles in cyclization reactions. | Synthesis of 4-(4-nitrophenyl)oxazol-2-amine. |

| Tosylmethyl Isocyanide (TosMIC) | A key reagent in the van Leusen oxazole synthesis. | General synthesis of 5-substituted oxazoles. |

| Aromatic Nucleophilic Substitution | Introduction of the nitro group onto an aromatic ring. | Synthesis of 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole. |

| Cyclization Reactions | Formation of the oxazole heterocyclic ring. | Bredereck reaction, cycloisomerization of propargylic amides. |

| Data sourced from references researchgate.netijpsonline.comnih.govresearchgate.net |

Reaction Chemistry and Mechanistic Investigations of 2 Methyl 4 4 Nitrophenyl Oxazole

Cycloaddition Reactions of Oxazoles as 2-Azadiene Systems

Oxazoles can function as azadiene components in Diels-Alder reactions, a characteristic attributed to the furan-type oxygen atom at position 1. pharmaguideline.com The reactivity of the oxazole (B20620) ring in these [4+2] cycloadditions is heavily influenced by the nature of its substituents. Electron-donating groups on the oxazole ring enhance its reactivity with dienophiles. pharmaguideline.com Conversely, the introduction of electron-withdrawing groups can accentuate the electron-deficient character of the azadiene system, enabling reactions with electron-rich olefins in what is known as an inverse-electron-demand Diels-Alder reaction. clockss.org The initial cycloadducts formed in these reactions are often unstable and can undergo further transformations to yield pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.comwikipedia.orgresearchgate.net

Regioselectivity and Stereoselectivity in Diels-Alder Reactions

The principles of regioselectivity and stereoselectivity are crucial in predicting the outcomes of Diels-Alder reactions involving substituted oxazoles like 2-Methyl-4-(4-nitrophenyl)oxazole. When unsymmetrical dienes react with unsymmetrical dienophiles, the formation of constitutional isomers, or regioisomers, is possible. masterorganicchemistry.com Generally, in reactions of substituted oxazoles, the more electronegative substituent of the dienophile tends to occupy the position corresponding to C4 in the final pyridine product. clockss.org

The stereochemistry of the Diels-Alder reaction is typically well-defined; the reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comyoutube.com For instance, substituents that are cis on the dienophile will remain cis in the newly formed six-membered ring. masterorganicchemistry.comyoutube.com

The presence of the electron-withdrawing 4-nitrophenyl group at the C4 position of the oxazole ring significantly influences its role in cycloadditions. For example, the related compound 4-Nitro-2-phenyloxazole has been shown to act as an electrophilic dienophile in normal Diels-Alder reactions, participating in [2+4] cycloaddition processes with dienes like 2,3-dimethylbuta-1,3-diene. rsc.org This suggests that the nitro-substituent renders the oxazole ring electron-poor. For this compound, this electron-withdrawing nature would make it a suitable diene for reactions with electron-rich alkenes (inverse-electron-demand).

Table 1: Regioselectivity in Diels-Alder Reactions of Substituted Dienes

| Diene Substituent Position | Dienophile | Major Product | Reference |

|---|---|---|---|

| 1-Substituted | Unsymmetrical | "ortho" (1,2-disubstituted) | masterorganicchemistry.com |

| 2-Substituted | Unsymmetrical | "para" (1,4-disubstituted) | masterorganicchemistry.com |

Formation of Formal [3+2] Cycloadducts and Associated Mechanisms

Beyond [4+2] cycloadditions, oxazoles can be involved in transformations that lead to five-membered heterocyclic rings, formally equivalent to [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. numberanalytics.comuchicago.edu These reactions are a cornerstone for synthesizing five-membered heterocycles and can proceed through various mechanisms, including concerted or stepwise pathways involving intermediates. mdpi.comsci-rad.com

The study of [3+2] cycloadditions often involves reacting a 1,3-dipole with a dipolarophile. uchicago.edu For instance, the reaction of nitrile N-oxides with alkenes is a classic example used to produce isoxazoline (B3343090) derivatives. nih.govmdpi.com In a relevant study, a compound containing a nitrophenyl group, methyl 5-(acridin-4-yl)-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate, was synthesized via a [3+2] cycloaddition, highlighting the compatibility of the nitrophenyl moiety in such transformations. nih.gov These reactions can exhibit high regioselectivity, often influenced by electronic and steric factors. nih.govmdpi.com

Pathways Involving Zwitterionic Intermediates and Ring Opening

While many cycloadditions are considered concerted processes, there is substantial evidence for stepwise mechanisms that proceed through zwitterionic intermediates. mdpi.comresearchgate.net The formation of such intermediates is particularly favored in reactions involving polar components, polar solvents, or substituents capable of stabilizing ionic centers. nih.gov The existence of a zwitterionic intermediate can lead to a loss of stereospecificity and the formation of acyclic byproducts. researchgate.net

Computational studies, often using Density Functional Theory (DFT), are instrumental in elucidating these reaction pathways. nih.govscispace.com They can model the energy profiles of reactions to determine whether they proceed through a concerted transition state or involve the formation of discrete intermediates. scispace.com For [3+2] cycloadditions, DFT studies have shown that interactions can lead to unstable zwitterionic intermediates, which may then cyclize to form the final product. mdpi.com

Ring-opening is another critical mechanistic pathway in oxazole chemistry. The primary adducts from Diels-Alder reactions frequently undergo spontaneous ring-opening and rearrangement to yield more stable aromatic systems like pyridines. wikipedia.orgresearchgate.net Similarly, nucleophilic attack on the oxazole ring, often at the C2 position, can lead to cleavage of the ring rather than direct substitution. pharmaguideline.com

Reactivity of the Nitrophenyl Substituent and its Influence on the Oxazole Core

The 4-nitrophenyl substituent at the C4 position is a powerful electron-withdrawing group (EWG) that profoundly modifies the electronic landscape of the oxazole ring. numberanalytics.com This deactivation has several key consequences for the molecule's reactivity.

Firstly, the presence of an EWG makes the oxazole ring more susceptible to nucleophilic attack. numberanalytics.com Specifically, an EWG at C4 enhances the electrophilicity of the C2 position, making it the most likely site for attack by a nucleophile. pharmaguideline.com This is a critical feature of this compound.

Secondly, the EWG deactivates the ring towards electrophilic substitution. numberanalytics.com Electrophilic attack on an oxazole ring is already challenging and typically requires electron-donating groups to proceed efficiently. pharmaguideline.comtandfonline.com With the strongly deactivating nitrophenyl group, electrophilic substitution on the oxazole core of this molecule would be exceptionally difficult.

The nitro group itself is a reactive functional group. A common reaction is its reduction to an amino group. For example, the reduction of a (2-nitrophenyl)isoxazole using iron in acetic acid leads to the formation of a 4-aminoquinoline (B48711) via reductive heterocyclization, where the newly formed aniline (B41778) attacks the isoxazole (B147169) ring. nih.gov A similar reduction of the 4-nitrophenyl group in this compound would yield 2-Methyl-4-(4-aminophenyl)oxazole, a derivative with significantly different electronic properties and reactivity, as the amino group is electron-donating.

Functionalization and Derivatization Strategies at the Methyl Group and Oxazole Ring

Functionalization of this compound can be targeted at several sites: the methyl group, the oxazole ring carbons, and the oxazole nitrogen.

Methyl Group: While deprotonation of the C2-H is known for unsubstituted oxazoles, the acidity of the methyl protons at C2 could potentially be exploited for functionalization, although this is less common than ring-based reactions.

Oxazole Ring:

Electrophilic Substitution: As mentioned, electrophilic attack is disfavored due to the deactivating nitrophenyl group. numberanalytics.com

Nucleophilic Substitution: Direct nucleophilic substitution on the ring is uncommon unless a leaving group is present. tandfonline.com However, the C2 position is activated towards nucleophilic attack. pharmaguideline.com If a reaction were to introduce a leaving group at C2, it could be displaced.

Lithiation: Deprotonation at the C2 position with strong bases like organolithium reagents is a known strategy for functionalizing oxazoles. wikipedia.org However, the presence of the acidic methyl group and the reactive nitro group would likely complicate this approach for the target molecule.

Oxazole Nitrogen: The pyridine-like nitrogen at position 3 is basic and can be protonated by acids to form salts or alkylated/acylated to form quaternary oxazolium salts. pharmaguideline.comtandfonline.comthepharmajournal.com This provides a reliable method for derivatization.

Table 2: Potential Derivatization Reactions of Substituted Oxazoles

| Reaction Type | Position | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | N-3 | Alkyl halides (R-X) | N-Alkyloxazolium salts | thepharmajournal.com |

| N-Acylation | N-3 | Acid anhydrides (Ac₂O) | N-Acyloxazolium salts | thepharmajournal.com |

| Nitro Group Reduction | 4-position of phenyl ring | Fe/HOAc, H₂/Pd | 4-Aminophenyl derivative | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-Methyl-4-(4-nitrophenyl)oxazole. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Methyl Protons (CH₃): A singlet integrating to three protons is anticipated for the methyl group at the C2 position of the oxazole (B20620) ring.

Oxazole Ring Proton (H-5): A singlet corresponding to the single proton at the C5 position of the oxazole ring would be observed.

Aromatic Protons: The 4-nitrophenyl group presents a classic AA'BB' spin system due to the strong influence of the nitro group. This typically appears as two distinct doublets in the downfield aromatic region. The protons ortho to the nitro group (H-3' and H-5') are expected to be more deshielded and appear at a higher chemical shift than the protons meta to the nitro group (H-2' and H-6').

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom.

Methyl Carbon: An upfield signal corresponding to the methyl carbon.

Oxazole Ring Carbons: Signals for the three carbon atoms of the oxazole ring (C2, C4, and C5). The C2 and C4 carbons, being directly attached to heteroatoms and the nitrophenyl group, would be significantly downfield.

Aromatic Carbons: Four signals for the nitrophenyl ring carbons are expected. The carbon bearing the nitro group (C-4') and the carbon attached to the oxazole ring (C-1') would be readily identifiable. The remaining two signals would correspond to the ortho and meta carbons.

Predicted ¹H and ¹³C NMR Data No direct experimental data for the title compound was found in the reviewed literature. The following table is based on established chemical shift ranges for analogous structures.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ~2.5 | ~14 |

| Oxazole H-5 | ~8.0-8.5 | ~120-125 |

| Aromatic H-2', H-6' | ~7.8-8.1 (d) | ~125-130 |

| Aromatic H-3', H-5' | ~8.2-8.4 (d) | ~123-125 |

| Oxazole C-2 | - | ~160-165 |

| Oxazole C-4 | - | ~145-150 |

| Oxazole C-5 | - | ~120-125 |

| Aromatic C-1' | - | ~135-140 |

| Aromatic C-2', C-6' | - | ~125-130 |

| Aromatic C-3', C-5' | - | ~123-125 |

| Aromatic C-4' | - | ~147-152 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under electron impact (EI) or other ionization methods. The nominal molecular weight of the compound (C₁₀H₈N₂O₃) is 204 g/mol .

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 204. The fragmentation of oxazoles is a well-studied process and typically involves cleavage of the heterocyclic ring. clockss.org For this specific compound, characteristic fragmentation pathways would include:

Loss of a Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da), leading to a fragment ion at m/z = 158.

Oxazole Ring Cleavage: The oxazole ring can undergo cleavage through several pathways. A characteristic fragmentation involves the loss of acetonitrile (B52724) (CH₃CN) from the molecular ion, resulting from the rearrangement and cleavage of the C2-N3 and C4-C5 bonds.

Formation of Benzoyl-type Cations: Cleavage can also lead to the formation of the 4-nitrophenylcarbonylium ion or related fragments.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 204 | [M]⁺ | Molecular Ion |

| 158 | [M - NO₂]⁺ | Loss of nitro group |

| 128 | [M - NO₂ - CH₂O]⁺ | Subsequent loss from [M-NO₂]⁺ |

| 122 | [C₇H₄NO]⁺ | Fragment containing the nitrophenyl group |

| 102 | [C₇H₄O]⁺ | Further fragmentation |

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

Nitro Group (NO₂) Vibrations: Strong and distinct bands are expected for the nitro group. The asymmetric stretching vibration typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration is found between 1300-1370 cm⁻¹.

Oxazole Ring Vibrations: The C=N stretching vibration of the oxazole ring is expected around 1610-1680 cm⁻¹. The C-O-C stretching vibrations of the ring usually appear in the 1020-1250 cm⁻¹ range.

Aromatic Ring Vibrations: C=C stretching vibrations within the phenyl ring are observed in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Methyl Group (CH₃) Vibrations: C-H stretching and bending vibrations for the methyl group are expected around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Methyl (CH₃) |

| 1610 - 1680 | C=N Stretch | Oxazole Ring |

| 1500 - 1560 | Asymmetric N-O Stretch | Nitro (NO₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1300 - 1370 | Symmetric N-O Stretch | Nitro (NO₂) |

| 1020 - 1250 | C-O-C Stretch | Oxazole Ring |

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. This technique would allow for the unambiguous determination of the planarity of the oxazole and nitrophenyl rings and the dihedral angle between them.

A crystallographic study would also reveal intermolecular interactions, such as π-π stacking or weak hydrogen bonds, which govern the crystal packing. However, a review of the current scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its solid-state molecular structure and conformation is not possible at this time.

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 4 Nitrophenyl Oxazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.

In a hypothetical study of 2-Methyl-4-(4-nitrophenyl)oxazole, researchers would likely employ Density Functional Theory (DFT) and ab initio methods. DFT is a popular choice due to its balance of computational cost and accuracy. Functionals like B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry and calculate various electronic properties. Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), while more computationally intensive, could be used for benchmarking and to provide a higher level of theoretical accuracy.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of the molecule. A smaller energy gap generally suggests higher reactivity. For this compound, the distribution of these orbitals would likely show the HOMO localized on the more electron-rich parts of the molecule and the LUMO on the electron-deficient nitro group and oxazole (B20620) ring, indicating potential sites for electrophilic and nucleophilic attack.

Hypothetical Data Table for HOMO-LUMO Analysis:

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: The values in this table are purely hypothetical and for illustrative purposes only, as specific data for this compound was not found.

A Molecular Electrostatic Potential (MEP) map would be a valuable tool to visualize the charge distribution and predict the reactive sites of this compound. The MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the nitro group and the nitrogen atom of the oxazole ring, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. Mulliken or Natural Bond Orbital (NBO) charge analysis would provide quantitative values for the charge on each atom, further detailing the charge distribution within the molecule.

The presence of a rotatable bond between the phenyl and oxazole rings suggests that this compound can exist in different conformations. A conformational analysis would involve scanning the potential energy surface by systematically rotating this bond to identify the most stable conformer(s) and any transitional states. This analysis is crucial as the conformation can significantly influence the molecule's properties and biological activity.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. An MD simulation of this compound, likely in a solvent like water or an organic solvent, would provide insights into its conformational flexibility, solvation, and how it interacts with other molecules. This information is particularly important for understanding its behavior in a biological environment. The simulation would track the trajectory of each atom over time, governed by a force field that describes the inter- and intramolecular forces.

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, theoretical calculations could predict:

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities, which can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to different functional groups in the molecule.

NMR Spectra: The chemical shifts (¹H and ¹³C NMR) can be calculated to aid in the structural elucidation and assignment of experimental NMR data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing information about the electronic transitions and the chromophores within the molecule.

Hypothetical Data Table for Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C=N stretch (oxazole) | 1650-1600 |

| NO₂ asymmetric stretch | 1550-1500 |

| NO₂ symmetric stretch | 1350-1300 |

Note: This table contains hypothetical frequency ranges for illustrative purposes.

Computational Studies on Structure-Reactivity Relationships in Substituted Oxazoles

Computational chemistry provides powerful tools for investigating the relationship between the molecular structure of a compound and its chemical reactivity. Through methods like Density Functional Theory (DFT), researchers can model molecular orbitals and predict various electronic and geometric properties. These theoretical investigations are crucial for understanding the behavior of substituted oxazoles, such as this compound, and for guiding the synthesis of new derivatives with desired characteristics. irjweb.comnih.gov

Studies on related heterocyclic compounds demonstrate that the introduction of substituents significantly alters the electronic distribution and energy levels of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net For an oxazole derivative, the presence of an electron-donating group like a methyl group at position 2 and a strong electron-withdrawing group like a 4-nitrophenyl group at position 4 creates a pronounced "push-pull" electronic effect.

Calculated Molecular Properties

Theoretical calculations yield valuable data that correlate with a molecule's stability and reactivity. Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative insights into chemical behavior. nih.gov

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a fundamental indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. mdpi.com For molecules with significant intramolecular charge transfer, like this compound, this gap is expected to be relatively small.

Global Hardness (η) and Softness (σ): Hardness is a measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity. Softness is the reciprocal of hardness, so "soft" molecules are more reactive. nih.gov

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. The presence of the electron-withdrawing nitro group results in a high electrophilicity index for this compound, indicating its character as a strong electrophile.

The following interactive table presents typical theoretical values for quantum chemical descriptors for a substituted oxazole like this compound, based on DFT/B3LYP calculations found in the literature for similar structures.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -2.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Indicates chemical reactivity and stability mdpi.com |

| Global Hardness (η) | 2.0 eV | Resistance to charge transfer nih.gov |

| Global Softness (σ) | 0.25 eV⁻¹ | Propensity for chemical reactions nih.gov |

| Electrophilicity Index (ω) | 4.05 eV | Propensity to act as an electrophile |

| Dipole Moment (µ) | ~7.0 D | Indicates overall polarity of the molecule |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. For this compound, the MEP map would show distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): This region is localized around the oxygen atoms of the nitro group and the nitrogen atom of the oxazole ring. These areas are electron-rich and are the most probable sites for electrophilic attack.

Positive Potential (Blue): This region is typically found around the hydrogen atoms of the phenyl ring and the methyl group. These areas are electron-poor.

The MEP analysis visually confirms the electronic effects of the substituents. The strong negative potential on the nitro group highlights its powerful electron-withdrawing nature, which draws electron density from the rest of the molecule, influencing its interaction with biological receptors and other molecules. researchgate.netresearchgate.net

Structural Parameters

Computational optimization of the molecular geometry provides data on bond lengths, bond angles, and dihedral angles. irjweb.com In this compound, a key parameter is the dihedral angle between the plane of the oxazole ring and the plane of the nitrophenyl ring. A smaller dihedral angle implies a more planar conformation, which maximizes π-orbital overlap and enhances intramolecular charge transfer. This planarity is crucial for the molecule's electronic properties and, consequently, its reactivity. researchgate.net

The structure-reactivity relationships established through these computational studies are fundamental for rational drug design, allowing for the targeted synthesis of oxazole derivatives with optimized properties for various applications. researchgate.netnih.gov

Applications in Materials Science and Catalysis Excluding Medicinal Applications

Oxazole (B20620) Derivatives as Components in Luminescent and Electronic Materials

The search for efficient and stable organic materials for electronic and optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs), is a major focus of materials science. Heterocyclic compounds, including oxazole and its isomer oxadiazole, are pivotal in this field. 2,5-Diaryl-1,3,4-oxadiazoles, for example, are known for their electron-transporting capabilities, which makes them good candidates for use in electroluminescent devices.

Research into oxazole-based fluorophores has shown their potential as efficient emitters in the UV and deep-blue spectral ranges, a critical need for full-color displays and solid-state lighting. While aggregation-induced fluorescence quenching can be a problem for planar molecules, the introduction of a twisted molecular structure can mitigate this effect. For instance, certain bis-chromophore benzoxazole (B165842) (BBzx) derivatives exhibit efficient deep-blue emission (around 430 nm) in solid films, making them useful as color-saturating emitters in OLEDs. The incorporation of oxazole moieties into larger, dual-core structures with anthracene (B1667546) and pyrene (B120774) has also been shown to yield deep-blue emitters with high photoluminescence quantum yields, demonstrating the versatility of the oxazole scaffold in creating new materials for high-efficiency OLEDs. The presence of the electron-accepting 4-nitrophenyl group in 2-Methyl-4-(4-nitrophenyl)oxazole suggests it could be a valuable component in creating push-pull chromophores with tailored electronic and photophysical properties for such applications.

Role of Oxazoles as Ligands in Metal-Catalyzed Organic Reactions

The oxazole structural motif, particularly in its dihydro form (oxazoline), is a cornerstone of asymmetric catalysis. Chiral oxazoline-containing ligands are paramount in a vast number of metal-catalyzed reactions, enabling the synthesis of single-enantiomer products with high efficiency and selectivity. The power of these ligands stems from the proximity of the chiral center, typically alpha to the nitrogen atom of the oxazoline (B21484) ring, to the coordinated metal center. This arrangement allows for direct and effective transfer of stereochemical information during the catalytic cycle.

Ligands such as bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX) are among the most successful classes. They form well-defined complexes with various transition metals (e.g., copper, palladium, iridium, rhodium) and are used in a wide array of important organic transformations. The specific structure of the ligand, including the substituents on the oxazoline ring and the backbone connecting them, can be fine-tuned to optimize reactivity and enantioselectivity for a given reaction.

Table 1: Representative Asymmetric Reactions Using Oxazoline-Based Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Typical Substrate | Product Type |

| Cyclopropanation | Copper (Cu) | Bis(oxazoline) | Olefin, Diazoacetate | Chiral Cyclopropane |

| Allylic Alkylation | Palladium (Pd) | Phosphino-oxazoline | Allylic Acetate, Nucleophile | Chiral Allylic Compound |

| Aldol Reaction | Copper (Cu) | Bis(oxazoline) | Silyl Enol Ether, Aldehyde | Chiral β-Hydroxy Ketone |

| Diels-Alder | Copper (Cu) | Bis(oxazoline) | Diene, Dienophile | Chiral Cyclohexene |

| Hydrosilylation | Iridium (Ir) | Phosphino-oxazoline | Ketone, Silane | Chiral Alcohol |

Given this extensive history, a molecule like this compound could serve as a precursor to novel ligands. By introducing chirality and a coordinating group, its core structure could be adapted for use in asymmetric catalysis, with the electronic properties of the nitrophenyl group potentially influencing the catalytic activity of the metal center.

Exploration in Agrochemical Research

The discovery of new, effective, and selective agrochemicals is crucial for global food security. Heterocyclic chemistry plays a vital role in this endeavor, with many commercial pesticides and herbicides containing heterocyclic scaffolds. Benzoxazole and benzothiazole (B30560) derivatives, for instance, are known to possess a broad spectrum of fungicidal, herbicidal, and antiviral activities. mdpi.com

Research has shown that specific substituents can significantly enhance the biological activity of these compounds. Notably, the presence of a 4-nitrophenyl group has been found to be beneficial for improving the fungicidal activity of certain benzothiazole compounds against pathogens like Botrytis cinerea. mdpi.com In a separate but related class of compounds, a 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole derivative has been identified as a key intermediate in the synthesis of topramezone, a commercial post-emergence herbicide used to control weeds in corn fields. While this is an isoxazole (B147169) (a constitutional isomer of oxazole) with a different substitution pattern, it highlights that the methyl-nitrophenyl-heterocycle combination is a motif explored in modern agrochemical development. This suggests that this compound could be a target for screening and derivatization in the search for new agrochemically active molecules.

Utilization of Oxazole Derivatives as Building Blocks in Complex Organic Synthesis

Beyond their direct applications, oxazoles are valuable and versatile building blocks in the field of organic synthesis. Their stable aromatic nature, coupled with the ability to be selectively functionalized at various positions, makes them useful intermediates for constructing more complex molecular architectures.

Many structurally intricate natural products, particularly those isolated from marine microorganisms, contain the oxazole ring as a key structural element. The synthesis of these complex molecules often relies on methods for constructing the oxazole core itself. Furthermore, oxazoles can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they function as azadienes, providing a pathway to other heterocyclic systems. nih.gov

The utility of oxazole derivatives as synthetic intermediates is also seen in the development of amino acid-like building blocks. For example, regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates have been synthesized as novel heterocyclic amino acids for potential incorporation into peptides or for use in generating chemical libraries for drug discovery. nih.gov Similarly, a close analog, 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid, has been noted for its potential in the design of biologically active compounds. This established role of the oxazole core as a reliable and adaptable synthetic unit makes this compound a potentially useful starting material for the synthesis of a diverse range of more complex target molecules. nih.gov

Q & A

Q. Table 1: Cyclization Yields for Nitrophenyl Oxazole Derivatives

| Substrate | Product | Yield (%) |

|---|---|---|

| α-(4-Nitrobenzamido)-acetophenone | 2-(4-Nitrophenyl)-5-phenyloxazole | Trace |

| α-Benzamidoacetophenone | 2,5-Diphenyloxazole | 61 |

Advanced: How can low yields in cyclization-based synthesis be optimized?

Methodological Answer:

Low yields in cyclization routes (e.g., trace yields for nitrophenyl derivatives) may arise from steric hindrance or electron-withdrawing effects of the nitro group. Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Catalysis: Acidic (e.g., H₂SO₄) or metal catalysts (e.g., Cu(I)) can stabilize intermediates.

- Temperature Control: Gradual heating (e.g., 80–100°C) minimizes side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at C2, nitrophenyl at C4).

- IR Spectroscopy: Stretching frequencies for C=N (~1600 cm⁻¹) and NO₂ (~1520 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS): Fragmentation patterns (e.g., loss of NO₂ radical, m/z 46) validate the structure .

- X-ray Diffraction (XRD): Resolves planarity between oxazole and nitrophenyl rings (e.g., dihedral angle <5°) .

Q. Table 2: Key Spectral Peaks

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.5 (s, 3H, CH₃), δ 8.2–8.4 (m, Ar-H) |

| IR (KBr) | 1605 cm⁻¹ (C=N), 1522 cm⁻¹ (NO₂ asymmetric) |

| MS (EI) | [M]⁺ at m/z 204, [M−NO₂]⁺ at m/z 158 |

Advanced: How can computational modeling elucidate the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Predicts electron distribution; the nitro group lowers HOMO energy (-7.2 eV), enhancing electrophilic reactivity.

- Molecular Dynamics (MD): Simulates solvent interactions (e.g., aqueous stability) to guide solubility studies.

- Molecular Docking: Identifies binding affinities with biological targets (e.g., STAT3 for anticancer activity) .

Advanced: How to resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer)?

Methodological Answer:

Discrepancies may arise from assay variability or structural analogs. Mitigation strategies:

- Standardized Assays: Use CLSI guidelines (e.g., M27-A3 for antifungal testing).

- Structural Confirmation: Ensure purity (>95% by HPLC) and characterize stereochemistry.

- Dose-Response Studies: Establish EC₅₀ values across multiple cell lines .

Basic: How to assess purity and stability under laboratory conditions?

Methodological Answer:

- Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) detects impurities (<5%).

- Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition >200°C).

- Storage: Store at 4°C in amber vials to prevent photodegradation .

Advanced: How do substituents (e.g., nitro, methyl) influence biological activity?

Methodological Answer:

- Nitro Group: Enhances electron-deficient character, promoting interactions with DNA (e.g., topoisomerase inhibition).

- Methyl Group: Increases lipophilicity (logP ~2.1), improving membrane permeability.

- Structure-Activity Relationship (SAR): Rigid oxazole cores enhance target selectivity (e.g., microtubule disruption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.